molecular formula C7H4N4O B2737641 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 425702-03-0

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No. B2737641
CAS RN: 425702-03-0
M. Wt: 160.136
InChI Key: CIZFUHJORHHCMG-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” is a nitrogenous heterocyclic compound . It has a molecular weight of 160.13 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported in the literature . These compounds were synthesized in appreciable yields through two different approaches and characterized using various techniques, such as melting point, 1H and 13C NMR spectroscopy, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” can be represented by the InChI code: 1S/C7H4N4O/c8-4-5-1-2-11-6(3-5)9-10-7(11)12/h1-3H, (H,10,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” are not available in the retrieved data, similar triazolo[4,3-a]pyrazine derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 160.13 .

Scientific Research Applications

Synthesis and Pharmacological Applications

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile and its derivatives have been extensively studied in pharmacological research. Suresh, Lavanya, and Rao (2016) synthesized a series of derivatives and evaluated them for their antimicrobial activities against various bacteria and fungi. They found significant biological activity against the tested microorganisms, indicating potential applications in antimicrobial therapies (Suresh, Lavanya, & Rao, 2016).

Chemical Synthesis and Structural Analysis

The chemical synthesis of similar compounds has been a focus of research. Ablajan et al. (2012) detailed a one-pot reaction process for synthesizing novel derivatives, emphasizing the method's efficiency, good yields, and simplicity (Ablajan, Kamil, Tuoheti, & Sun, 2012). Dobado, Grigoleit, and Molina (2000) conducted ab initio calculations to characterize anionic and neutral structures of similar compounds, testing their theoretical results against experimental data for insights into electronic properties and coordination modes (Dobado, Grigoleit, & Molina, 2000).

Antimicrobial Activity

The derivatives of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile have shown promising antimicrobial properties. Abdel-Monem (2010) synthesized compounds incorporating the 1,2,4-triazine moiety and evaluated their antimicrobial activity, indicating potential applications in combating infections (Abdel-Monem, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile” are not available in the retrieved data, there is a high unmet need to develop a process which provides similar compounds in either their racemic (R/S) form or any of their optically active (S) or ® forms or enantiomeric excess mixture of any of the forms at low cost and which should be environment friendly, scalable, and industrially applicable .

properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-1-2-6-9-10-7(12)11(6)4-5/h1-2,4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZFUHJORHHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

CAS RN

425702-03-0
Record name 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
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